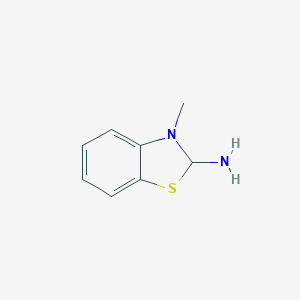
Benzothiazoline, 2-amino-3-methyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoline, 2-amino-3-methyl-(8CI) is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of benzothiazoline, 2-amino-3-methyl-(8CI) is not fully understood, but it is believed to involve the formation of a copper complex. This complex can then interact with cellular components to induce cytotoxicity. Additionally, this compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Benzothiazoline, 2-amino-3-methyl-(8CI) has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has also been shown to have antioxidant properties. This may be due to its ability to chelate metal ions, which can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of benzothiazoline, 2-amino-3-methyl-(8CI) for lab experiments is its selective binding to copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, this compound exhibits cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs.
However, there are also limitations to using benzothiazoline, 2-amino-3-methyl-(8CI) in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on benzothiazoline, 2-amino-3-methyl-(8CI). One area of interest is the development of new fluorescent probes based on this compound. Researchers may also investigate the potential of this compound as an anticancer agent, either alone or in combination with other drugs.
Another area of future research is the elucidation of the mechanism of action of benzothiazoline, 2-amino-3-methyl-(8CI). This may involve the use of advanced imaging techniques or computational modeling to better understand how this compound interacts with cellular components.
Overall, benzothiazoline, 2-amino-3-methyl-(8CI) is a promising compound that has the potential for a wide range of applications in scientific research. Further investigation into its properties and mechanisms of action will help to unlock its full potential and pave the way for the development of new drugs and diagnostic tools.
Synthesis Methods
Benzothiazoline, 2-amino-3-methyl-(8CI) can be synthesized through several methods, including the reaction of 2-mercaptobenzothiazole with methylamine or the reaction of 2-chloro-3-methylbenzoic acid with thiourea. The yield of this compound can vary depending on the synthesis method used, but typically ranges from 50-70%.
Scientific Research Applications
Benzothiazoline, 2-amino-3-methyl-(8CI) has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its role as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
In addition to its use as a fluorescent probe, benzothiazoline, 2-amino-3-methyl-(8CI) has also been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
19353-51-6 |
|---|---|
Product Name |
Benzothiazoline, 2-amino-3-methyl-(8CI) |
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3-methyl-2H-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H10N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,8H,9H2,1H3 |
InChI Key |
XVPUUGMMFIGPMT-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)N |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)N |
synonyms |
Benzothiazoline, 2-amino-3-methyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



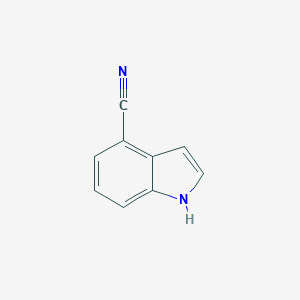

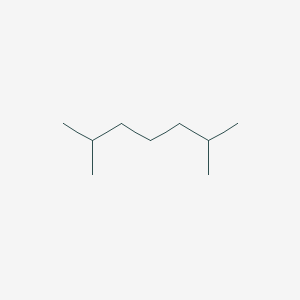
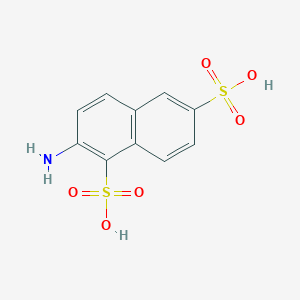


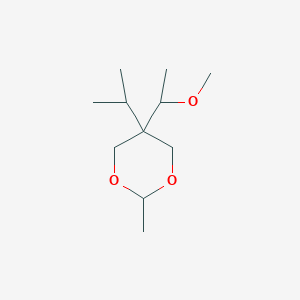
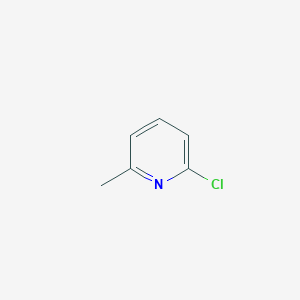
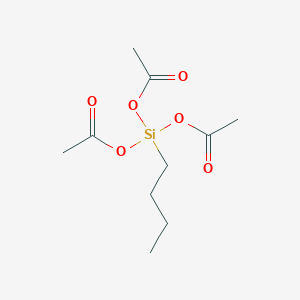
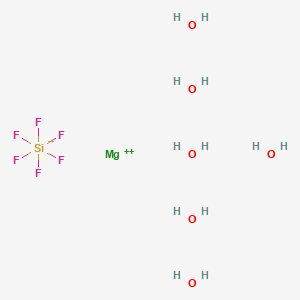
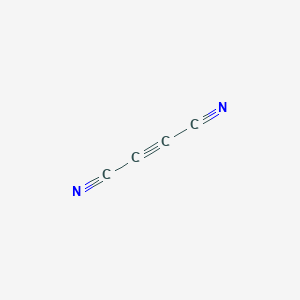

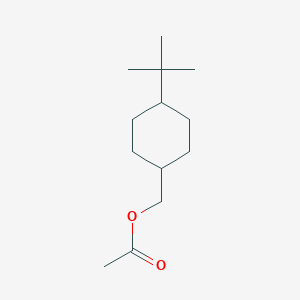
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)